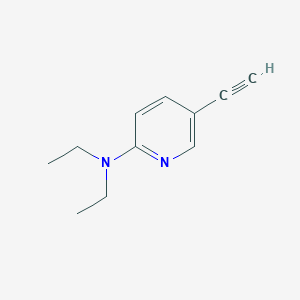![molecular formula C12H16N2O3 B14175241 Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate CAS No. 919771-78-1](/img/structure/B14175241.png)
Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate is an organic compound with a complex structure that includes an ethyl ester group, a benzoate group, and a carbamoyl group linked to an aminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 2-aminoethanol to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or carbamates.
Applications De Recherche Scientifique
Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar structure but with a dimethylamino group instead of an aminoethyl group.
Tetraethylammonium 2-(carbamoyl)benzoate: Contains a carbamoyl group but with a different overall structure.
Uniqueness
Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
919771-78-1 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
ethyl 4-(2-aminoethylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(16)10-5-3-9(4-6-10)11(15)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) |
Clé InChI |
XZWIUIJGXGASBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


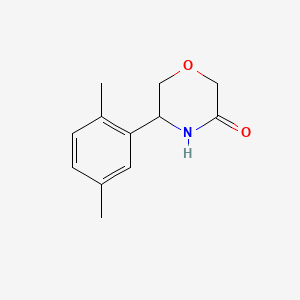
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
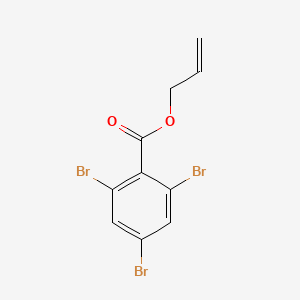

![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
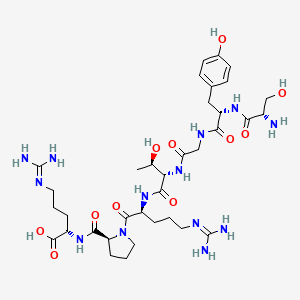
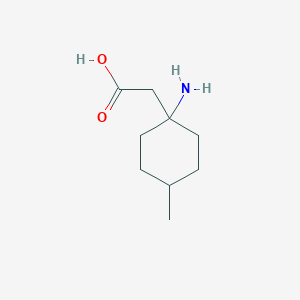
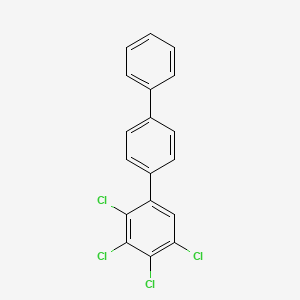
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)

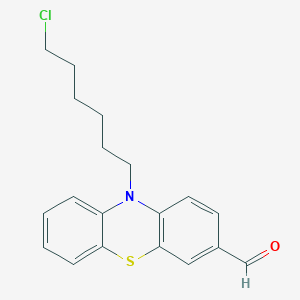
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
